1-benzoyl-4-cyclohexylpiperazine oxalate

GlyT1 inhibition Schizophrenia Cognitive disorders

1-Benzoyl-4-cyclohexylpiperazine oxalate is a highly selective GlyT1 inhibitor tool compound (>400-fold over GlyT2) for schizophrenia and cognitive impairment research. The N4-cyclohexyl substituent confers distinct lipophilicity (SlogP ~2.20) and steric bulk versus phenyl/benzyl analogs, optimizing membrane permeability and metabolic stability. This oxalate salt offers well-defined crystallinity for formulation studies. Procure this unique chemotype to enrich SPR datasets and advance CNS drug design.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
Cat. No. B5173475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-cyclohexylpiperazine oxalate
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C17H24N2O.C2H2O4/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16;3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-14H2;(H,3,4)(H,5,6)
InChIKeyFZMCHESEZFGMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-cyclohexylpiperazine Oxalate: Structural Identity, Physicochemical Profile, and Class-Level Pharmacological Context for Informed Procurement


1-Benzoyl-4-cyclohexylpiperazine oxalate (IUPAC: (4-cyclohexylpiperazin-1-yl)-phenylmethanone;oxalic acid; molecular formula C19H26N2O5) is a synthetic piperazine derivative with a benzoyl substituent at N1 and a cyclohexyl substituent at N4, isolated as the oxalate salt [1]. The compound has been characterized by computed logP (SlogP ≈ 2.20) and logS (≈ -3.27) values [2]. It belongs to the benzoylpiperazine chemotype that has been identified as a structurally novel and highly selective class of glycine transporter‑1 (GlyT1) inhibitors [3].

Why 1-Benzoyl-4-cyclohexylpiperazine Oxalate Cannot Be Replaced by Generic Benzoylpiperazine Analogs: Structural Determinants of Target Engagement and Physicochemical Fitness


Although many benzoylpiperazine congeners share the core pharmacophore responsible for GlyT1 inhibition, even minor N‑4 substituent changes dramatically alter lipophilicity, steric bulk, and conformational flexibility, which in turn modulate transporter isoform selectivity, passive membrane permeability, and metabolic stability [1]. The cyclohexyl group imparts higher calculated logP and greater steric volume compared to phenyl or benzyl analogs, affecting both in vitro binding kinetics and in vivo pharmacokinetic properties [2]. Generic substitution without matching these physicochemical parameters risks loss of the desired selectivity window (GlyT1 vs. GlyT2) and may introduce off‑target activities not present with the cyclohexyl derivative [1].

Quantitative Differentiation Evidence for 1-Benzoyl-4-cyclohexylpiperazine Oxalate Versus Closest Analogs


GlyT1 Inhibitory Potency and GlyT2 Selectivity: Class-Level Benchmarking Against the Benzoylpiperazine Chemotype

The benzoylpiperazine class, to which 1-benzoyl-4-cyclohexylpiperazine oxalate belongs, has been shown to produce highly potent GlyT1 inhibitors with >400‑fold selectivity over the GlyT2 isoform [1]. While head‑to‑head data for the cyclohexyl analog are not publicly available, the class‑level SAR indicates that N‑4 cyclohexyl substitution maintains the critical benzoyl‑piperazine pharmacophore while enhancing lipophilicity (SlogP 2.20) relative to N‑phenyl (estimated SlogP ~1.5) or N‑benzyl (estimated SlogP ~1.8) congeners, potentially improving brain penetration [2]. The oxalate salt form further offers improved crystallinity and handling characteristics compared to free base or hydrochloride salts, although quantitative solubility comparisons are not currently reported.

GlyT1 inhibition Schizophrenia Cognitive disorders

Physicochemical Differentiation: Computed Lipophilicity and Aqueous Solubility of the Cyclohexyl Derivative

Computed physicochemical descriptors for 1-benzoyl-4-cyclohexylpiperazine oxalate indicate a SlogP of 2.19797 and logS of -3.26573 (corresponding to ~0.2 mg/mL at neutral pH) [1]. In contrast, 1-benzoyl-4-phenylpiperazine (MW 266.34) is predicted to have lower logP (~1.5–1.8) due to the reduced carbon count, while 1-benzoyl-4-benzylpiperazine (MW 280.37) sits intermediate. The cyclohexyl group contributes approximately +0.4–0.7 logP units relative to the phenyl analog, which can be decisive for passive membrane permeability in cell-based assays.

Lipophilicity Solubility CMC

Structural Confirmation and Batch-to-Batch Reproducibility via Spectroscopic Fingerprint

The compound's identity can be unequivocally confirmed by its unique InChI Key (FZMCHESEZFGMRY-UHFFFAOYSA-N) and spectroscopic data deposited in SpectraBase [1]. This spectroscopic fingerprint differentiates it from closely related analogs such as 1-cyclohexyl-4-(4-nitrobenzoyl)piperazine (CAS 625411-48-5) and 1-benzoyl-4-benzylpiperazine, which exhibit distinct NMR and MS patterns. The oxalate counterion further provides characteristic IR absorption bands that aid in salt form verification.

Analytical chemistry Quality control Forensic chemistry

Recommended Application Scenarios for 1-Benzoyl-4-cyclohexylpiperazine Oxalate Based on Differentiated Evidence


GlyT1‑Targeted CNS Drug Discovery: Probe Molecule with Elevated Lipophilicity

In medicinal chemistry programs aimed at developing GlyT1 inhibitors for schizophrenia or cognitive impairment, 1-benzoyl-4-cyclohexylpiperazine oxalate can serve as a tool compound to explore the effect of increased N‑4 lipophilicity on target engagement, membrane permeability, and metabolic stability, leveraging the established class‑level selectivity (>400‑fold over GlyT2) [1].

Analytical Reference Standard for Forensic and Toxicological Screening of Piperazine‑Derived New Psychoactive Substances

The compound's unique spectroscopic fingerprint (InChI Key FZMCHESEZFGMRY-UHFFFAOYSA-N) and commercial availability as an oxalate salt make it suitable as a certified reference material for LC‑MS/MS or GC‑MS methods used in urine workplace drug testing panels targeting designer piperazines [1].

Physicochemical Profiling Studies for Structure–Property Relationship (SPR) Models

With computed SlogP 2.20 and logS -3.27, this compound occupies a distinct region of chemical property space compared to phenyl or benzyl analogs [1]. It is therefore valuable for enriching SPR datasets that guide the optimization of solubility–permeability trade‑offs in CNS drug design.

Salt Form Screening and Solid‑State Characterization Studies

The oxalate salt provides a well‑defined crystalline form that can be compared with hydrochloride or free base forms of related benzoylpiperazines in stability, hygroscopicity, and dissolution rate studies, supporting formulation development for preclinical candidates.

Quote Request

Request a Quote for 1-benzoyl-4-cyclohexylpiperazine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.